AC-264613

Description

Properties

IUPAC Name |

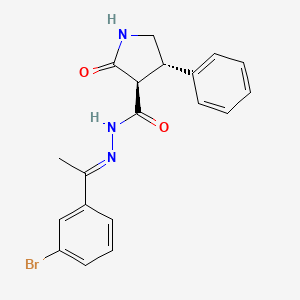

(3R,4S)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKXQCSEZPQBNZ-CBCLUANDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)[C@@H]1[C@H](CNC1=O)C2=CC=CC=C2)/C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051487-82-1 | |

| Record name | AC-264613 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051487821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC-264613 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ST2P4BE17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AC-264613: An In-Depth Technical Guide to its Mechanism of Action as a PAR2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-264613 is a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its engagement with PAR2 and the subsequent intracellular signaling cascades. The information presented herein is intended to support further research and drug development efforts targeting the PAR2 signaling pathway.

Core Mechanism of Action

This compound functions as a non-peptidic agonist of PAR2, meaning it can directly activate the receptor without the need for proteolytic cleavage of the receptor's N-terminus, the canonical mechanism of PAR activation. Upon binding, this compound induces a conformational change in the PAR2 receptor, initiating downstream signaling through two primary, and at times distinct, pathways: G protein-dependent signaling and β-arrestin-mediated signaling.

Quantitative Data Presentation

The potency of this compound has been characterized in various in vitro functional assays. The following table summarizes key quantitative data from multiple studies, providing a comparative look at its activity across different experimental setups.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | HEK293 | pEC50 | 7.0 | [1](--INVALID-LINK--) |

| PI Hydrolysis | HEK293T | pEC50 | 6.9 | [1](--INVALID-LINK--) |

| Cellular Proliferation | Not Specified | pEC50 | 7.5 | [1](--INVALID-LINK--) |

Signaling Pathways

The activation of PAR2 by this compound leads to the engagement of complex intracellular signaling networks. These can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.

G Protein-Dependent Signaling

Upon activation by this compound, PAR2 couples to heterotrimeric G proteins, primarily of the Gq/11 and G12/13 families.[2] This coupling initiates a cascade of downstream signaling events.

-

Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of Phospholipase C (PLCβ).[2] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with Ca2+, activates Protein Kinase C (PKC).[3] Activated PKC can then phosphorylate a variety of downstream targets, including components of the Mitogen-Activated Protein Kinase (MAPK) cascade, such as Extracellular signal-Regulated Kinase (ERK).[4][5]

-

G12/13 Pathway: Coupling of PAR2 to G12/13 activates the small GTPase RhoA.[2] RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility.[3]

References

- 1. Beta-arrestin-dependent regulation of the cofilin pathway downstream of protease-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility [mdpi.com]

- 5. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

AC-264613: A Selective Agonist of Protease-Activated Receptor 2 (PAR2) - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-264613 is a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, nociception, and cellular proliferation. This technical guide provides a comprehensive overview of this compound, including its chemical properties, in vitro potency and selectivity, the signaling pathways it activates, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound and the PAR2 target.

Introduction to this compound and PAR2

Protease-Activated Receptor 2 (PAR2) is a unique member of the G-protein coupled receptor (GPCR) superfamily. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[1] PAR2 is expressed in a wide range of tissues and cell types and is a key player in inflammatory responses and pain signaling.

This compound is a non-peptidic, small-molecule agonist that selectively activates PAR2 without the need for proteolytic cleavage. Its selectivity and potency make it a valuable tool for studying the physiological and pathological roles of PAR2, and a potential starting point for the development of novel therapeutics targeting this receptor.

Chemical Properties of this compound

This compound is a synthetic compound with the following chemical properties:

| Property | Value | Reference |

| Chemical Name | (±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrollidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide | |

| Molecular Formula | C₁₉H₁₈BrN₃O₂ | [2] |

| Molecular Weight | 400.27 g/mol | [2] |

| CAS Number | 1051487-82-1 | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO | |

| Storage | Store at -20°C |

In Vitro Potency and Selectivity

This compound has been demonstrated to be a potent and selective agonist of PAR2 in various in vitro assays. It shows no significant activity at other PAR subtypes or a panel of over 30 other receptors associated with nociception and inflammation.

| Assay | Cell Line | Potency (pEC₅₀) | Potency (EC₅₀) | Reference |

| Cellular Proliferation | NIH3T3 cells expressing PAR2 | 7.5 | 31.6 nM | [3] |

| Phosphatidylinositol (PI) Hydrolysis | NIH3T3 cells expressing PAR2 | 6.9 | 125.8 nM | [3] |

| Ca²⁺ Mobilization | NIH3T3 cells expressing PAR2 | 7.0 | 100 nM | [3] |

PAR2 Signaling Pathways Activated by this compound

Activation of PAR2 by agonists like this compound initiates a cascade of intracellular signaling events. PAR2 is known to couple to multiple G-protein subtypes and also signal through β-arrestin-dependent pathways, leading to diverse cellular responses.

The primary signaling pathway involves the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), a key event in many cellular processes.

In addition to G-protein-mediated signaling, PAR2 activation leads to the recruitment of β-arrestins. β-arrestins can act as scaffold proteins, assembling signaling complexes that can lead to the activation of pathways such as the ERK1/2 MAP kinase cascade, which is involved in cell proliferation and migration. This dual signaling capability allows PAR2 to elicit a wide range of cellular effects.[4][5][6]

Figure 1: PAR2 signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAR2 activation.

Materials:

-

Cells expressing PAR2 (e.g., HEK293 or NIH3T3 cells)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound stock solution in DMSO

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove the cell culture medium and wash the cells once with HBSS.

-

Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

-

-

Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

-

Assay:

-

Place the plate in a fluorescence plate reader set to 37°C.

-

Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Inject a solution of this compound at various concentrations into the wells.

-

Immediately begin recording the fluorescence intensity for 2-5 minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the maximum response and plot the concentration-response curve to determine the EC₅₀ value.

-

Phosphatidylinositol (PI) Hydrolysis Assay

This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation.

Materials:

-

Cells expressing PAR2

-

myo-[³H]inositol

-

Serum-free medium containing 10 mM LiCl

-

This compound stock solution in DMSO

-

Dowex AG1-X8 resin

-

0.1 M formic acid

-

1 M ammonium formate / 0.1 M formic acid

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling:

-

Seed cells in a 24-well plate and grow to near confluency.

-

Label the cells by incubating them with myo-[³H]inositol in inositol-free medium for 18-24 hours.

-

-

Agonist Stimulation:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with serum-free medium containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add this compound at various concentrations and incubate for 30-60 minutes at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Aspirate the medium and lyse the cells with ice-cold 0.1 M formic acid.

-

Transfer the lysates to microcentrifuge tubes.

-

-

Ion-Exchange Chromatography:

-

Apply the lysates to columns containing Dowex AG1-X8 resin.

-

Wash the columns with water to remove free myo-[³H]inositol.

-

Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

-

Quantification:

-

Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Plot the concentration-response curve to determine the EC₅₀ value.

-

Cell Proliferation Assay

This assay assesses the effect of this compound on cell growth.

Materials:

-

Cells expressing PAR2

-

Complete growth medium

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar proliferation reagent (e.g., WST-1, resazurin)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound.

-

Incubate the cells for 24-72 hours.

-

-

Proliferation Measurement (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control.

-

Plot the concentration-response curve to determine the EC₅₀ value for cell proliferation.

-

Figure 2: Experimental workflow for characterizing this compound.

Conclusion

This compound is a well-characterized, potent, and selective non-peptidic agonist of PAR2. Its ability to activate PAR2 independently of proteolytic cleavage makes it an invaluable tool for elucidating the complex roles of this receptor in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding PAR2 biology and exploring its therapeutic potential. The dual signaling capabilities of PAR2, through both G-protein and β-arrestin pathways, highlight the complexity of its function and underscore the importance of using selective tools like this compound to dissect these mechanisms.

References

- 1. Interaction of Protease-Activated Receptor 2 with G Proteins and β-Arrestin 1 Studied by Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. physoc.org [physoc.org]

- 5. pnas.org [pnas.org]

- 6. Role for β-arrestin in mediating paradoxical β2AR and PAR2 signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of AC-264613 on Cytokine Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-264613 is a potent and selective small-molecule agonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation and nociception.[1][2] As a research tool, this compound has been instrumental in elucidating the role of PAR2 activation in cellular signaling and its subsequent impact on the expression of key immunomodulatory molecules known as cytokines. This document provides a comprehensive technical guide on the effects of this compound on cytokine expression, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Core Mechanism of Action

This compound selectively binds to and activates PAR2, initiating a cascade of intracellular signaling events. This activation can lead to the mobilization of intracellular calcium, stimulation of phosphoinositide (PI) hydrolysis, and cellular proliferation. The ability of this compound to cross the blood-brain barrier allows for the investigation of both peripheral and central effects of PAR2 activation.[3][4][5]

Quantitative Analysis of Cytokine Modulation

The administration of this compound has been shown to elicit distinct changes in cytokine profiles in both in vivo and in vitro models. The following tables summarize the key quantitative findings from published studies.

In Vivo Cytokine Expression Changes in Mice

| Cytokine | Tissue/Fluid | Dosage and Administration | Time Point | Observed Effect | Reference |

| IL-6 | Blood Serum | 100 mg/kg, intraperitoneal | 2 hours | Elevated | [3][6][7] |

| IL-1β | Blood Serum | 100 mg/kg, intraperitoneal | 2 hours | Undetectable | [6] |

| TNF-α | Blood Serum | 100 mg/kg, intraperitoneal | 2 hours | Undetectable | [6] |

| IFN-γ | Blood Serum | 100 mg/kg, intraperitoneal | 2 hours | Undetectable | [6] |

| IL-1β mRNA | Cerebellum | 100 mg/kg, intraperitoneal | 2 hours | Increased | [3][6] |

| TNF-α mRNA | Hippocampus | 100 mg/kg, intraperitoneal | 2 hours | Decreased | [3][6] |

| TNF-α mRNA | Hypothalamus | 100 mg/kg, intraperitoneal | 2 hours | Decreased | [3][6] |

In Vitro Cytokine Expression Changes

| Cytokine | Cell Type | Treatment Conditions | Observed Effect | Reference |

| IL-12p40 | Lipopolysaccharide-stimulated macrophages | 10 µM this compound for 6 hours | Decreased Production | [1][8][9] |

| IL-6 | Cultured Primary Microglia | 50 µM this compound | No Effect on release | [6] |

| TNF-α | Cultured Primary Microglia | 50 µM this compound | No Effect on release | [6] |

Signaling Pathways and Experimental Workflows

The modulation of cytokine expression by this compound is a consequence of its ability to activate specific intracellular signaling cascades. The following diagrams illustrate these pathways and the experimental workflows used to investigate them.

Caption: Signaling pathway of this compound in macrophages.

Caption: In vivo experimental workflow for cytokine analysis.

Detailed Experimental Protocols

The following methodologies are based on the descriptions provided in the cited literature.

In Vivo Studies in Mice

-

Animal Models: Male mice are typically used for these experiments.

-

This compound Administration: this compound is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at a dose of 100 mg/kg.[6] Control animals receive a vehicle-only injection.

-

Sample Collection: Two hours post-injection, blood is collected via cardiac puncture, and brain tissues (cerebellum, hippocampus, hypothalamus) are dissected.[6]

-

Cytokine Protein Measurement (ELISA):

-

Cytokine mRNA Measurement (qPCR):

-

Total RNA is extracted from the dissected brain tissues using a suitable RNA isolation kit.

-

The concentration and purity of the RNA are determined spectrophotometrically.

-

Reverse transcription is performed to synthesize complementary DNA (cDNA).

-

Quantitative Polymerase Chain Reaction (qPCR) is carried out using specific primers for IL-1β, TNF-α, and a housekeeping gene (e.g., β-actin) for normalization.[3][6]

-

The relative expression of target genes is calculated using the ΔΔCt method.

-

In Vitro Studies with Macrophages

-

Cell Culture: Murine bone marrow-derived macrophages or a suitable macrophage cell line are cultured under standard conditions.

-

Cell Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

This compound Treatment: Cells are co-treated with LPS and this compound (e.g., 10 µM) for a specified duration (e.g., 6 hours).[1]

-

Cytokine Measurement: The concentration of IL-12p40 in the cell culture supernatant is determined by ELISA.

-

Western Blotting for Signaling Proteins:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Membranes are incubated with primary antibodies against IRF5 and p53, followed by incubation with secondary antibodies.

-

Protein bands are visualized and quantified.

-

Conclusion

This compound serves as a critical pharmacological tool for investigating the immunomodulatory functions of PAR2. The available data demonstrates that this compound exerts a complex and context-dependent effect on cytokine expression. In vivo, it promotes a selective increase in serum IL-6 and modulates cytokine mRNA levels in the brain, while in vitro studies with macrophages reveal a suppressive effect on IL-12p40 production.[3][6][8] Notably, the source of the in vivo increase in IL-6 does not appear to be microglia, suggesting other cellular sources are involved.[3][6] These findings underscore the importance of PAR2 as a potential therapeutic target for inflammatory and neurological disorders. Further research is warranted to fully elucidate the cell-type-specific signaling pathways and the downstream consequences of PAR2 activation by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A protease-activated receptor 2 agonist (this compound) suppresses interferon regulatory factor 5 and decreases interleukin-12p40 production by lipopolysaccharide-stimulated macrophages: Role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound — TargetMol Chemicals [targetmol.com]

The Selective PAR2 Agonist AC-264613: A Technical Overview for Neuroscience and CNS Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacological Profile of AC-264613

This compound is distinguished by its high potency and selectivity for PAR2, with no significant activity at other PAR subtypes or a wide range of other receptors involved in nociception and inflammation.[2] Its ability to cross the blood-brain barrier (BBB) makes it a valuable tool for investigating the central effects of PAR2 activation.[3]

In Vitro Activity

The in vitro activity of this compound has been characterized in various cell-based assays, demonstrating its ability to stimulate downstream signaling pathways associated with PAR2 activation.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cellular Proliferation | pEC50 | 7.5 | [2] | |

| PI Hydrolysis | pEC50 | 6.9 | [2] | |

| Ca2+ Mobilization | pEC50 | 7.0 | [2] | |

| Ca2+ Mobilization | HEK 293 T cells (PAR2 wild type) | pEC50 | 6.9 | [4] |

| Ca2+ Mobilization | KNRK cells (transfected with human PAR2) | pEC50 | 7.0 | [4] |

Pharmacokinetics

Preclinical pharmacokinetic studies have confirmed the CNS penetration of this compound following systemic administration.

| Administration Route | Dose | Time Post-Administration | Brain Tissue Presence | Reference |

| Intraperitoneal (i.p.) | 10 mg/kg | 0.5 and 1 hour | Detected | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by activating PAR2, which is known to couple to multiple G-protein signaling pathways. The primary pathway involves the activation of Gq, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

Recent studies suggest that PAR2 activation by this compound can also lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in neuronal plasticity and survival.

Below are diagrams illustrating the canonical PAR2 signaling pathway and a proposed experimental workflow for assessing the effects of this compound.

Preclinical Evidence in CNS Disorder Models

Depression-like Behaviors

In murine models, this compound has been shown to induce behaviors relevant to the study of depression.

| Animal Model | Behavioral Test | Dose and Route | Key Findings | Reference |

| Mice | Open Field Test (OFT) | 100 mg/kg i.p. | Reduced locomotor activity | [3] |

| Mice | Sucrose Preference Test (SPT) | 10 mg/kg i.p. | Reduced sucrose preference | [1] |

| Mice | Elevated Plus Maze (EPM) | 10 mg/kg i.p. | No effect on anxiety-related behavior | [3] |

| Mice | Novel Object Recognition (NOR) | 10 mg/kg i.p. | No effect on memory | [3] |

Neuroinflammation and Cytokine Modulation

This compound has demonstrated immunomodulatory effects both peripherally and centrally.

| Model | Treatment | Cytokine Measured | Effect | Reference |

| Mice (serum) | 100 mg/kg i.p. | IL-6 | Increased | [3] |

| Mice (brain) | 100 mg/kg i.p. | IL-1β mRNA | Increased | [3] |

Neuroprotection

The neuroprotective potential of this compound is an active area of investigation, with studies exploring its effects in models of neurodegenerative diseases such as Alzheimer's disease.

Experimental Protocols

Animals

Male C57BL/6J mice are typically used for behavioral and pharmacokinetic studies. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All experimental procedures should be conducted in accordance with relevant animal welfare guidelines.

Drug Administration

This compound is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted in saline for intraperitoneal (i.p.) injection.

Behavioral Assays

-

Open Field Test (OFT): Mice are placed in the center of a square arena and their locomotor activity (distance traveled, rearing frequency) is recorded for a specified duration, typically 15-30 minutes, using an automated tracking system.

-

Sucrose Preference Test (SPT): Mice are habituated to two drinking bottles, one containing water and the other a sucrose solution (e.g., 1%). After a baseline measurement, mice are administered this compound or vehicle, and their preference for the sucrose solution is measured over a set period (e.g., 24 hours).

-

Elevated Plus Maze (EPM): The maze consists of two open and two closed arms elevated from the floor. Mice are placed in the center of the maze, and the time spent in and the number of entries into each arm are recorded for 5 minutes.

-

Novel Object Recognition (NOR): During a familiarization phase, mice are allowed to explore two identical objects in an arena. After a retention interval, one of the objects is replaced with a novel object, and the time spent exploring each object is recorded.

Cytokine Measurement

-

Enzyme-Linked Immunosorbent Assay (ELISA): Serum levels of cytokines such as IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Quantitative Polymerase Chain Reaction (qPCR): Brain tissue is dissected, and total RNA is extracted. cDNA is synthesized, and qPCR is performed using specific primers for target cytokines (e.g., IL-1β) and a housekeeping gene for normalization.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for elucidating the role of PAR2 in the CNS. Preclinical data suggest its potential to modulate neuroinflammation and influence behaviors relevant to CNS disorders such as depression. However, the current body of evidence is limited to animal models, and a clear understanding of its therapeutic potential in humans is lacking. Further research is warranted to fully characterize its mechanism of action, explore its efficacy in a broader range of CNS disorder models, and to conduct comprehensive safety and toxicology studies. The absence of any reported clinical trials underscores the early stage of development for this compound and highlights the need for extensive further investigation before its potential clinical utility can be determined.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The road to ERK activation: Do neurons take alternate routes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ERK 1 and 2 Pathway in the Nervous System: From Basic Aspects to Possible Clinical Applications in Pain and Visceral Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with AC-264613

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-264613 is a potent and selective non-peptidic agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cellular proliferation. Due to its selectivity, this compound serves as a valuable tool for investigating the role of PAR2 in various in vitro models. These application notes provide detailed protocols for characterizing the activity of this compound in cell-based assays.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound in various functional assays.

| Assay Type | Parameter | Value | Cell Line | Reference |

| Phosphoinositide (PI) Hydrolysis | pEC50 | 6.9 | N/A | [1] |

| Intracellular Calcium Mobilization | pEC50 | 7.0 | N/A | [1] |

| Cellular Proliferation | pEC50 | 7.5 | N/A | [1] |

| Intracellular Calcium Mobilization | EC50 | 100-300 nM | Various | [2] |

Signaling Pathway

This compound activates PAR2, which primarily couples to Gαq/11. This initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Downstream of these events, activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38 can be observed.

References

Application Notes and Protocols for AC-264613 in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-264613 is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, nociception, and central nervous system disorders.[1] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of PAR2 in both peripheral and central pathways.[2] These application notes provide detailed protocols for the use of this compound in established in vivo animal models of inflammation, nociception, and depression-like behavior, along with summarized quantitative data and visualization of the key signaling pathway.

Mechanism of Action

This compound selectively binds to and activates PAR2, initiating a cascade of intracellular signaling events. PAR2 is typically activated by the proteolytic cleavage of its N-terminus by serine proteases like trypsin, which exposes a tethered ligand that self-activates the receptor. This compound mimics this activation without the need for proteolytic cleavage.

Upon activation, PAR2 couples primarily to Gαq/11, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events can lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinase 1/2 (ERK1/2).[3] In the context of nociception, PAR2 activation has been shown to sensitize transient receptor potential vanilloid 1 (TRPV1) channels, contributing to thermal hyperalgesia.[4]

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Rat Model of Inflammatory Nociception

| Experimental Model | Animal Strain | Treatment | Dose (Intrapaw) | Endpoint | Result | Reference |

| Hind Paw Edema | Sprague-Dawley Rat | This compound | 30 ng | Paw Volume (mL) | Statistically significant increase in paw volume compared to vehicle. | Gardell et al., 2008 |

| Hind Paw Edema | Sprague-Dawley Rat | This compound | 100 ng | Paw Volume (mL) | Dose-dependent increase in paw volume. | Gardell et al., 2008 |

| Hind Paw Edema | Sprague-Dawley Rat | This compound | 300 ng | Paw Volume (mL) | Further dose-dependent increase in paw volume. | Gardell et al., 2008 |

| Thermal Hyperalgesia | Sprague-Dawley Rat | This compound | 30 ng | Paw Withdrawal Latency (s) | Statistically significant decrease in withdrawal latency compared to vehicle. | Gardell et al., 2008 |

| Thermal Hyperalgesia | Sprague-Dawley Rat | This compound | 100 ng | Paw Withdrawal Latency (s) | Dose-dependent decrease in withdrawal latency. | Gardell et al., 2008 |

| Thermal Hyperalgesia | Sprague-Dawley Rat | This compound | 300 ng | Paw Withdrawal Latency (s) | Further dose-dependent decrease in withdrawal latency. | Gardell et al., 2008 |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Depression-Like Behavior

| Experimental Model | Animal Strain | Treatment | Dose (Intraperitoneal) | Endpoint | Result (Mean ± SEM) | Reference |

| Locomotor Activity (Open Field Test) | Male C57BL/6J Mice | Vehicle | - | Total Distance (cm) | 3500 ± 250 | Moudio et al., 2022 |

| Locomotor Activity (Open Field Test) | Male C57BL/6J Mice | This compound | 1 mg/kg | Total Distance (cm) | 3200 ± 300 | Moudio et al., 2022 |

| Locomotor Activity (Open Field Test) | Male C57BL/6J Mice | This compound | 10 mg/kg | Total Distance (cm) | 2500 ± 200 | Moudio et al., 2022 |

| Locomotor Activity (Open Field Test) | Male C57BL/6J Mice | This compound | 100 mg/kg | Total Distance (cm) | 1800 ± 150** | Moudio et al., 2022 |

| Anhedonia (Sucrose Preference Test) | Male C57BL/6J Mice | Vehicle | - | Sucrose Preference (%) | 85 ± 5 | Moudio et al., 2022 |

| Anhedonia (Sucrose Preference Test) | Male C57BL/6J Mice | This compound | 10 mg/kg | Sucrose Preference (%) | 65 ± 7 | Moudio et al., 2022 |

| Peripheral Inflammation | Male C57BL/6J Mice | Vehicle | - | Serum IL-6 (pg/mL) | ~5 | Moudio et al., 2022 |

| Peripheral Inflammation | Male C57BL/6J Mice | This compound | 100 mg/kg | Serum IL-6 (pg/mL) | ~45** | Moudio et al., 2022 |

*p < 0.05, **p < 0.01 compared to vehicle control.

Experimental Protocols

Protocol 1: Induction of Inflammatory Pain in Rats

Objective: To assess the pro-inflammatory and pro-nociceptive effects of this compound in a rat model of localized inflammation.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle (e.g., saline or PBS with a suitable solubilizing agent like DMSO, final concentration of DMSO should be minimal)

-

Plethysmometer for paw volume measurement

-

Radiant heat source for thermal hyperalgesia testing (e.g., Hargreaves apparatus)

-

Microsyringes for intrapaw injection

Procedure:

-

Acclimatization: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.

-

Baseline Measurements: On the day of the experiment, measure the baseline paw volume of the right hind paw using a plethysmometer. Measure the baseline paw withdrawal latency to a radiant heat source.

-

Drug Administration: Prepare solutions of this compound in the chosen vehicle at the desired concentrations (e.g., 30, 100, 300 ng per 50 µL). Administer a 50 µL intrapaw injection of either vehicle or this compound into the plantar surface of the right hind paw.

-

Paw Edema Measurement: Measure the paw volume at various time points post-injection (e.g., 1, 2, 4, and 6 hours).

-

Thermal Hyperalgesia Assessment: Measure the paw withdrawal latency to the radiant heat source at the same time points as the paw edema measurement. A cut-off time should be set to avoid tissue damage.

-

Data Analysis: Calculate the change in paw volume from baseline for each animal. Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control.

Protocol 2: Assessment of Depression-Like Behavior in Mice

Objective: To evaluate the effect of systemic administration of this compound on locomotor activity and anhedonia in mice.

Materials:

-

Male C57BL/6J mice (8-12 weeks old)

-

This compound

-

Vehicle (e.g., 0.9% saline with 1% Tween 80)

-

Open field test arena

-

Sucrose preference test apparatus (two-bottle choice)

-

Video tracking software

Procedure:

-

Acclimatization: Acclimate mice to the housing and testing rooms for at least one week before the experiments. Handle the mice for several days to reduce stress.

-

Drug Administration: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 10, 100 mg/kg). Administer the vehicle or this compound via intraperitoneal (i.p.) injection.

-

Open Field Test (OFT):

-

Two hours post-injection, place each mouse in the center of the open field arena.

-

Allow the mouse to explore freely for a set period (e.g., 10-15 minutes).

-

Record the total distance traveled and other parameters (e.g., time spent in the center) using a video tracking system.

-

-

Sucrose Preference Test (SPT):

-

Habituation: For 48 hours, habituate the mice to two bottles, both containing water.

-

Deprivation: Following habituation, deprive the mice of water for a set period (e.g., 4 hours).

-

Testing: Two hours post-injection of this compound or vehicle, present the mice with two pre-weighed bottles: one with 1% sucrose solution and one with water, for a duration of 2 hours.

-

Measurement: Weigh the bottles at the end of the test to determine the consumption of each liquid.

-

Calculation: Calculate the sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.

-

-

Data Analysis: Analyze the data from the OFT and SPT using appropriate statistical tests (e.g., t-test or ANOVA) to compare the this compound treated groups with the vehicle control group.

Visualizations

Caption: this compound activates PAR2, leading to downstream signaling and cellular responses.

Caption: Workflow for assessing this compound's effects on inflammatory pain.

Caption: Workflow for assessing this compound's effects on depression-like behavior.

References

- 1. apexbt.com [apexbt.com]

- 2. Protease-activated receptor 2 activation induces behavioural changes associated with depression-like behaviour through microglial-independent modulation of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI Insight - The cellular basis of protease-activated receptor 2–evoked mechanical and affective pain [insight.jci.org]

- 4. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AC-264613 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and dosage of the Protease-Activated Receptor 2 (PAR2) agonist, AC-264613, in mouse models. The following protocols and data have been compiled from preclinical research to assist in the design and execution of in vivo studies.

Compound Information

-

Compound Name: this compound

-

Mechanism of Action: Potent and selective agonist for Protease-Activated Receptor 2 (PAR2).

-

Molecular Weight: 400.27 g/mol

-

Solubility: Soluble in DMSO up to 100 mM.

Data Summary

The following tables summarize quantitative data regarding the administration and effects of this compound in mice.

Table 1: Administration Routes and Dosages

| Administration Route | Dosage Range | Vehicle | Study Type | Reference |

| Intraperitoneal (i.p.) | 1 - 100 mg/kg | 0.9% Saline with 1% Tween 80 | Behavioral | |

| Oral (p.o.) | 100 mg/kg | 1% Hydroxyethylcellulose, 0.25% Polysorbate 80, 0.05% Antifoam in Milli-Q water | Pharmacokinetic |

Table 2: Pharmacokinetic Parameters (Oral Administration)

| Dosage (p.o.) | Peak Brain Concentration (Time) | Notable Characteristics | Reference |

| 100 mg/kg | ~1 hour post-administration | Crosses the blood-brain barrier; nearly undetectable 24 hours post-administration, suggesting a relatively short half-life in the brain. |

Table 3: Summary of Behavioral Effects

| Behavioral Test | Dosage (i.p.) | Effect | Time Point of Observation | Reference |

| Open Field Test | 1 - 100 mg/kg | Reduced locomotor activity | 2 hours post-injection | |

| Sucrose Preference Test | 10 mg/kg | Reduced sucrose preference (anhedonia-like behavior) | 2 hours post-injection | |

| Elevated Plus Maze | 10 mg/kg | No effect on anxiety-like behavior | Not specified | |

| Novel Object Recognition | Not specified | No effect on memory | Not specified |

Experimental Protocols

Preparation of this compound for Administration

3.1.1. Intraperitoneal (i.p.) Injection Solution

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Tween 80

-

0.9% sterile saline

-

-

Procedure:

-

Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.

-

Prepare a stock solution of this compound in DMSO.

-

For the final injection solution, prepare a vehicle of 0.9% saline containing 1% Tween 80.

-

Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final desired concentration.

-

Warm the suspension and sonicate to ensure homogeneity before injection.

-

3.1.2. Oral (p.o.) Gavage Suspension

-

Materials:

-

This compound powder

-

Hydroxyethylcellulose

-

Polysorbate 80

-

Antifoam solution

-

Milli-Q water

-

-

Procedure:

-

Prepare the vehicle by dissolving 1% (w/v) hydroxyethylcellulose, 0.25% (v/v) polysorbate 80, and 0.05% (v/v) antifoam in Milli-Q water.

-

Suspend the calculated amount of this compound powder in the vehicle to reach the desired final concentration (e.g., for a 100 mg/kg dose).

-

Administration Procedures

3.2.1. Intraperitoneal (i.p.) Injection Protocol

-

Materials:

-

25-27 gauge needle

-

1 mL syringe

-

Prepared this compound injection solution

-

-

Procedure:

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower right quadrant of the abdomen.

-

Insert the needle at a 30-40° angle.

-

Aspirate to ensure the needle has not entered a blood vessel or organ.

-

Inject the solution slowly. The maximum recommended volume is typically < 0.5 mL for a 25g mouse.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

-

3.2.2. Oral Gavage (p.o.) Protocol

-

Materials:

-

18-20 gauge flexible gavage needle with a rounded tip

-

1 mL syringe

-

Prepared this compound suspension

-

-

Procedure:

-

Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth of the gavage needle.

-

Properly restrain the mouse, ensuring the head and body are in a straight line.

-

Gently insert the gavage needle into the mouth and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance.

-

Administer the suspension slowly. The maximum recommended volume is typically 10 ml/kg.

-

Carefully remove the gavage needle and return the mouse to its cage.

-

Observe the mouse for any signs of distress.

-

Behavioral Testing Protocols

3.3.1. Open Field Test (OFT)

-

Purpose: To assess locomotor activity and anxiety-like behavior.

-

Apparatus: A square arena (e.g., 50x50 cm) with walls. The arena is often divided into a central and a peripheral zone.

-

Procedure:

-

Habituate the mice to the testing room for at least 30 minutes before the test.

-

Gently place the mouse in the center of the arena.

-

Record the mouse's activity using a video tracking system for a set duration (e.g., 5-20 minutes).

-

Parameters to measure include total distance traveled, time spent in the center zone, and rearing frequency.

-

Thoroughly clean the apparatus with 70% ethanol between each mouse.

-

3.3.2. Sucrose Preference Test (SPT)

-

Purpose: To measure anhedonia, a core symptom of depression.

-

Procedure:

-

Adaptation: House mice individually and provide them with two bottles, one containing water and the other a 1% sucrose solution, for 48 hours to acclimatize.

-

Deprivation: After adaptation, deprive the mice of water and food for 24 hours.

-

Testing: Following deprivation, present the mice with two pre-weighed bottles: one with water and one with 1% sucrose solution.

-

Measure the consumption from each bottle over a specific period (e.g., 1-2 hours).

-

Calculate sucrose preference as: (Sucrose intake / (Sucrose intake + Water intake)) x 100%.

-

Signaling Pathways and Experimental Workflows

PAR2 Signaling Pathway

Activation of PAR2 by this compound initiates intracellular signaling cascades. A primary pathway involves the coupling to Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can lead to downstream effects such as the activation of MAP kinases (e.g., ERK1/2) and modulation of inflammatory responses.

PAR2 signaling cascade initiated by this compound.

Experimental Workflow for Behavioral Analysis

A typical workflow for assessing the behavioral effects of this compound in mice involves acclimatization, baseline testing, drug administration, and subsequent behavioral assays.

Workflow for this compound behavioral studies in mice.

Application Notes and Protocols: AC-264613 Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-264613 is a potent and selective non-peptidic agonist of the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor involved in various physiological and pathophysiological processes, including inflammation, nociception, and cellular proliferation.[1][2] As with any compound intended for in vitro and in vivo studies, understanding its solubility and stability in common laboratory solvents is crucial for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it an essential vehicle for compound storage and delivery in biological assays.[3][4]

These application notes provide a comprehensive overview of the solubility and stability of this compound in DMSO, along with detailed protocols for their determination.

Chemical Information

| Property | Value | Reference |

| Chemical Name | (3R,4S)-rel-2-Oxo-4-phenyl-3-pyrrolidinecarboxylic acid, 2-[1-(3-bromophenyl)ethylidene]hydrazide | [5][6] |

| Molecular Formula | C₁₉H₁₈BrN₃O₂ | [1][7] |

| Molecular Weight | 400.27 g/mol | [1][2][7] |

| CAS Number | 1051487-82-1 | [1][5] |

Solubility of this compound in DMSO

This compound exhibits good solubility in DMSO, a critical characteristic for the preparation of stock solutions for biological screening and other research applications.

Quantitative Solubility Data

| Parameter | Value | Source |

| Solubility in DMSO | 40 mg/mL | [5] |

| Solubility in DMSO | Soluble to 100 mM | [1] |

Experimental Protocol: Determination of this compound Solubility in DMSO (Kinetic Method)

This protocol outlines a general kinetic solubility assessment method adapted for this compound.

Objective: To determine the kinetic solubility of this compound in an aqueous buffer following initial dissolution in DMSO.

Materials:

-

This compound

-

Anhydrous DMSO (≥99.9%)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (polypropylene)

-

Microplate shaker

-

Spectrophotometer or HPLC-UV system

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a sample of this compound.

-

Dissolve the compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.

-

-

Serial Dilution in DMSO:

-

Perform serial dilutions of the this compound stock solution in DMSO using a 96-well plate to create a range of concentrations.

-

-

Addition to Aqueous Buffer:

-

Transfer a small, precise volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

-

Incubation and Precipitation:

-

Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking. This allows for the precipitation of the compound that is insoluble at that concentration.

-

-

Analysis:

-

Analyze the concentration of the soluble compound in the supernatant. This can be achieved by:

-

UV/Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound.

-

HPLC-UV: Filter the samples to remove precipitate and inject the filtrate into an HPLC system. Determine the concentration by comparing the peak area to a standard curve.

-

-

-

Data Interpretation:

-

The highest concentration at which no precipitation is observed is considered the kinetic solubility.

-

Stability of this compound in DMSO

Proper storage of this compound stock solutions in DMSO is critical to maintain compound integrity and ensure the reliability of experimental data.

Storage Recommendations

| Condition | Recommendation | Source |

| Storage Temperature | Store at -20°C | [1][2] |

| Long-term Stability | ≥ 2 years at -20°C | [6] |

While this compound is reported to be stable in DMSO at -20°C, repeated freeze-thaw cycles should be minimized by preparing and storing the compound in single-use aliquots.

Experimental Protocol: Assessment of this compound Stability in DMSO

This protocol describes a method to evaluate the stability of this compound in DMSO over time under various storage conditions.

Objective: To assess the chemical stability of this compound in DMSO by monitoring its concentration and the appearance of degradation products over time.

Materials:

-

This compound

-

Anhydrous DMSO (≥99.9%)

-

HPLC-grade acetonitrile and water

-

Formic acid (or other suitable mobile phase modifier)

-

HPLC or UPLC system with UV and Mass Spectrometry (MS) detectors

-

Incubators/freezers set to desired storage temperatures (e.g., -80°C, -20°C, 4°C, room temperature)

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into multiple vials (e.g., amber glass HPLC vials) to avoid repeated freeze-thaw cycles of the same sample.

-

Store the aliquots at different temperatures to assess thermal stability.

-

-

Time-Point Analysis:

-

At designated time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

-

-

Sample Preparation for Analysis:

-

Dilute the DMSO stock solution with an appropriate solvent (e.g., acetonitrile/water mixture) to a concentration suitable for HPLC analysis.

-

-

HPLC-UV/MS Analysis:

-

Inject the prepared sample into the HPLC-UV/MS system.

-

Monitor the peak area of the parent this compound compound at its λmax.

-

Use the MS detector to identify the parent compound and any potential degradation products by their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

-

A compound is often considered stable if the remaining percentage is above 90-95%.

-

Analyze the mass spectrometry data for the appearance of new peaks that could correspond to degradation products.

-

Visualizations

Signaling Pathway of this compound (PAR2 Agonist)

Caption: this compound activates the PAR2 signaling cascade.

Experimental Workflow for Solubility Assessment

Caption: Workflow for kinetic solubility determination.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing compound stability in DMSO.

References

Optimal Concentration of AC-264613 for Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-264613 is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) involved in a multitude of physiological and pathological processes, including inflammation, nociception, and cellular proliferation.[1][2] As a valuable pharmacological tool, determining the optimal concentration of this compound is critical for obtaining reliable and reproducible results in cell-based assays. These application notes provide a comprehensive guide to the use of this compound in key in vitro functional assays, including recommended concentration ranges, detailed experimental protocols, and an overview of the associated signaling pathways.

Quantitative Data Summary

The potency of this compound has been characterized in several functional cell-based assays. The following table summarizes the key quantitative data for easy comparison. The half-maximal effective concentration (EC50) and the negative logarithm of the EC50 (pEC50) are provided for phosphoinositide (PI) hydrolysis, calcium mobilization, and cellular proliferation assays.

| Assay | Cell Line | Parameter | Value | Reference |

| Phosphoinositide (PI) Hydrolysis | KNRK cells (transfected with human PAR2) | pEC50 | 6.9 | [3] |

| Calcium (Ca2+) Mobilization | HEK293T cells (PAR2 wild type) | pEC50 | 7.0 | [3] |

| Cellular Proliferation | Not specified | pEC50 | 7.5 | [1][2] |

| General Potency Range | Various | EC50 | 30 - 100 nM | [3] |

Note: The optimal concentration for any given experiment will depend on the specific cell type, assay conditions, and desired biological endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Signaling Pathways

Activation of PAR2 by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of PAR2 to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Downstream of these initial events, PAR2 activation can also engage other important signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are crucial for regulating cellular processes like proliferation and inflammation. Furthermore, emerging evidence suggests a potential crosstalk between PAR2 signaling and the regulation of transcription factors such as Interferon Regulatory Factor 5 (IRF5) and the tumor suppressor protein p53, although the precise mechanisms are still under investigation.

Primary PAR2 Signaling Pathway

Caption: Primary signaling cascade upon this compound binding to PAR2.

Downstream PAR2 Signaling Pathways

References

Application Notes and Protocols for AC-264613 in Calcium Mobilization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-264613 is a potent and selective small-molecule agonist for the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, nociception, and cellular proliferation. Activation of PAR2 by agonists like this compound stimulates multiple signaling pathways, a key one being the Gq-mediated pathway that leads to an increase in intracellular calcium concentration ([Ca2+]i). This calcium mobilization event serves as a robust and measurable readout for receptor activation, making it a valuable tool in drug discovery and pharmacological research.

This document provides a detailed protocol for utilizing this compound in a cell-based calcium mobilization assay, suitable for high-throughput screening and pharmacological characterization of PAR2 activity.

Signaling Pathway of PAR2-Mediated Calcium Mobilization

Activation of PAR2 by an agonist such as this compound initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol. This rapid increase in intracellular calcium can be detected using fluorescent calcium indicators.

Caption: PAR2 signaling pathway leading to calcium mobilization.

Data Presentation: Potency of this compound

The potency of this compound in inducing calcium mobilization has been determined in various cell lines. The half-maximal effective concentration (EC50) or its logarithmic form (pEC50) is a key parameter to quantify agonist activity.

| Parameter | Value | Cell Line | Assay Type | Reference |

| pEC50 | 7.0 | KNRK cells (transfected with human PAR2) | Ca2+ Mobilization | [1] |

| EC50 | 100 nM | NIH3T3 cells (expressing PAR2) | Ca2+ Mobilization | [2] |

| pEC50 | 7.5 | Not specified | General PAR2 agonism | [3][4] |

| pEC50 | 6.9 | HEK 293T cells (PAR2 wild type) | PI Hydrolysis | [1] |

| pEC50 | 7.5 | Not specified | Cellular Proliferation | [3][4] |

Note: pEC50 is the negative logarithm of the EC50 value.

Experimental Protocol: Calcium Mobilization Assay Using a FLIPR Instrument

This protocol outlines a general procedure for measuring this compound-induced calcium mobilization in a 96-well or 384-well format using a Fluorometric Imaging Plate Reader (FLIPR). Optimization of cell number, dye loading conditions, and this compound concentrations may be required for specific cell lines and experimental conditions.

Materials

-

Cells: A suitable cell line endogenously or recombinantly expressing PAR2 (e.g., HEK293, CHO, KNRK).

-

This compound: Stock solution in DMSO.

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive dye: Fluo-4 AM, Calcium-5 Assay Kit, or similar.

-

Probenecid (optional): To inhibit organic anion transporters and improve dye retention in certain cell lines.

-

Black-walled, clear-bottom microplates: 96-well or 384-well, tissue culture treated.

-

FLIPR instrument or equivalent fluorescence plate reader with liquid handling capabilities.

Experimental Workflow

Caption: Workflow for the this compound calcium mobilization assay.

Step-by-Step Procedure

-

Cell Seeding:

-

The day before the assay, seed PAR2-expressing cells into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

On the day of the assay, prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. This typically involves dissolving the dye (e.g., Fluo-4 AM) in DMSO and then diluting it in the assay buffer. Probenecid can be added at this stage if required for the cell line.

-

Remove the cell culture medium from the plates and wash the cells gently with assay buffer.

-

Add the dye loading solution to each well and incubate the plate for 1 hour at 37°C in the dark.

-

-

Compound Plate Preparation:

-

During the dye incubation, prepare a compound plate containing serial dilutions of this compound in assay buffer. The final concentrations should typically range from picomolar to micromolar to generate a full dose-response curve.

-

Include appropriate controls, such as vehicle (DMSO) and a known PAR2 agonist as a positive control.

-

-

Calcium Flux Measurement:

-

After dye loading, place the cell plate and the compound plate into the FLIPR instrument.

-

Allow the plates to equilibrate to the instrument's reading temperature (typically 37°C).

-

Set the instrument parameters for fluorescence measurement (e.g., excitation ~488 nm, emission ~525 nm for Fluo-4).

-

Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

-

-

Compound Addition and Data Acquisition:

-

Program the instrument to add the this compound solutions from the compound plate to the cell plate.

-

Immediately after addition, continuously record the fluorescence intensity in each well for a period of 1-3 minutes to capture the transient calcium signal.

-

-

Data Analysis:

-

The change in fluorescence intensity is directly proportional to the change in intracellular calcium concentration.

-

For each well, calculate the maximum fluorescence signal minus the baseline fluorescence.

-

Plot the fluorescence response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.

-

Troubleshooting

-

Low Signal-to-Background Ratio: Optimize cell density, dye concentration, and incubation time. Ensure the health and viability of the cells.

-

High Well-to-Well Variation: Ensure uniform cell seeding and precise liquid handling. Avoid disturbing the cell monolayer during media changes and dye loading.

-

No Response to this compound: Confirm PAR2 expression in the cell line. Verify the integrity and concentration of the this compound stock solution.

Conclusion

The calcium mobilization assay is a robust and reliable method for characterizing the activity of the PAR2 agonist this compound. The detailed protocol and supporting information provided in these application notes will enable researchers to effectively utilize this assay for screening and pharmacological studies related to PAR2 signaling.

References

- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Macrophage Stimulation with AC-264613

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-264613 is a potent and selective non-peptidic agonist for Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation. In the context of macrophage biology, activation of PAR-2 by this compound has been shown to modulate inflammatory responses, generally promoting a shift towards an anti-inflammatory and pro-resolving phenotype. These application notes provide detailed protocols and supporting data for the use of this compound in macrophage stimulation experiments, intended to guide researchers in immunology, pharmacology, and drug development.

Activation of PAR-2 in macrophages has been demonstrated to suppress the production of pro-inflammatory cytokines such as Interleukin-12 (IL-12), while enhancing the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10).[1] This modulation of cytokine profiles suggests a potential therapeutic role for PAR-2 agonists in inflammatory diseases. The following sections detail the mechanism of action, experimental protocols, and expected outcomes when using this compound to stimulate macrophages.

Mechanism of Action and Signaling Pathway

This compound acts as a specific agonist of Protease-Activated Receptor 2 (PAR-2). PAR-2 is activated physiologically by the proteolytic cleavage of its N-terminus by serine proteases, which exposes a tethered ligand that binds to the receptor and initiates signaling. This compound mimics the action of this tethered ligand, directly activating the receptor without the need for proteolytic cleavage.

Upon activation by this compound, PAR-2 can couple to several heterotrimeric G proteins, including Gq/11, Gs, Gi/o, and G12/13, leading to the activation of multiple downstream signaling cascades.[2][3] Key signaling pathways implicated in macrophage responses to PAR-2 activation include:

-

Gq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in increased intracellular calcium concentrations and activation of Protein Kinase C (PKC).[3]

-

G12/13 Pathway: Activation of RhoA, a small GTPase involved in regulating the actin cytoskeleton, cell migration, and gene transcription.[2][3]

-

Gs Pathway: Stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA).

-

Gi/o Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cAMP levels.[3]

-

β-arrestin Pathway: PAR-2 can also signal independently of G proteins through the recruitment of β-arrestins, which can act as scaffolds for other signaling molecules.[2]

In the context of lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to attenuate the production of the IL-12p40 subunit by suppressing the expression of Interferon Regulatory Factor 5 (IRF5).[4]

Signaling Pathway Diagram

Caption: PAR-2 Signaling Cascade in Macrophages.

Experimental Protocols

Materials and Reagents

-

This compound (Tocris Bioscience or other reputable supplier)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Murine or human macrophages (e.g., bone marrow-derived macrophages (BMDMs), peripheral blood mononuclear cell (PBMC)-derived macrophages, or a macrophage cell line like RAW 264.7 or THP-1)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

Macrophage colony-stimulating factor (M-CSF) for BMDM differentiation

-

Lipopolysaccharide (LPS) for pro-inflammatory stimulation

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., ELISA kits for cytokine quantification, antibodies for flow cytometry, reagents for qPCR)

Protocol 1: Preparation of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation and differentiation of murine BMDMs, a widely used primary macrophage model.

Caption: Workflow for BMDM Preparation.

-

Isolation of Bone Marrow: Euthanize mice and sterilize the hind legs. Dissect the femur and tibia, removing all muscle and connective tissue. Flush the bone marrow from the bones using a syringe with complete culture medium.[1][5]

-

Cell Lysis and Culture: Centrifuge the cell suspension and resuspend the pellet in ACK lysis buffer to lyse red blood cells. After incubation, wash the cells with PBS and resuspend in complete medium supplemented with 20 ng/mL of M-CSF.[6][7]

-

Differentiation: Plate the cells in non-tissue culture treated dishes and incubate at 37°C in a 5% CO2 incubator for 7 days. Change the medium on day 3 and day 5 by adding fresh M-CSF-containing medium.[6]

-

Harvesting: On day 7, the adherent cells are differentiated BMDMs and are ready for use. To harvest, wash the plates with cold PBS and gently scrape the cells.

Protocol 2: Macrophage Stimulation with this compound

This protocol outlines the steps for stimulating macrophages with this compound, both alone and in combination with a pro-inflammatory stimulus like LPS.

-

Cell Plating: Seed the differentiated macrophages (e.g., BMDMs) into appropriate culture plates (e.g., 24-well or 96-well plates) at a suitable density and allow them to adhere overnight.

-

Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in complete culture medium to the desired final concentrations. A typical concentration range for in vitro experiments is 1-50 µM.[8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

-

Stimulation:

-

For assessing the direct effect of this compound: Replace the culture medium with fresh medium containing different concentrations of this compound or vehicle control (DMSO).

-

For assessing the modulatory effect of this compound on inflammation: Pre-treat the cells with this compound or vehicle control for a specific duration (e.g., 1-2 hours) before adding a pro-inflammatory stimulus like LPS (e.g., 100 ng/mL). Alternatively, co-stimulate the cells with this compound and LPS.

-

-

Incubation: Incubate the cells for a desired period. The incubation time will depend on the endpoint being measured. For cytokine secretion, a 24-hour incubation is common.[9] For gene expression analysis, shorter time points (e.g., 4, 8, 12 hours) may be more appropriate.[9]

-

Sample Collection and Analysis:

-

Supernatant: Collect the culture supernatant for measuring secreted cytokines by ELISA or multiplex bead array.

-

Cell Lysate: Lyse the cells to extract RNA for qPCR analysis of gene expression or protein for Western blotting.

-

Flow Cytometry: Harvest the cells for analysis of surface marker expression (e.g., M1/M2 markers).

-

Data Presentation

The following tables summarize the expected effects of this compound on macrophage cytokine production and polarization markers based on available literature. The exact quantitative changes may vary depending on the macrophage type, donor variability, and specific experimental conditions.

Table 1: Effect of this compound on Cytokine Production by LPS-Stimulated Macrophages

| Cytokine | Expected Change with this compound Treatment | Rationale |

| Pro-inflammatory | ||

| IL-12p40 | ↓ | Suppression of IRF5 expression.[4] |

| TNF-α | ↓ | General anti-inflammatory effect of PAR-2 activation. |

| IL-6 | ↓ | General anti-inflammatory effect of PAR-2 activation. |

| Anti-inflammatory | ||

| IL-10 | ↑ | PAR-2 activation promotes an anti-inflammatory phenotype.[1] |

Table 2: Effect of this compound on Macrophage Polarization Markers

| Marker Type | Marker | Expected Change with this compound Treatment | Rationale |

| M1 (Pro-inflammatory) | |||

| iNOS (inducible Nitric Oxide Synthase) | ↓ | Shift away from M1 polarization. | |

| CD86 | ↓ | Shift away from M1 polarization. | |

| M2 (Anti-inflammatory/Pro-resolving) | |||

| Arginase-1 | ↑ | Promotion of an M2-like phenotype. | |

| CD206 (Mannose Receptor) | ↑ | Promotion of an M2-like phenotype. | |

| CD163 | ↑ | Promotion of an M2-like phenotype. |

Conclusion

This compound serves as a valuable tool for investigating the role of PAR-2 in macrophage function and inflammation. By selectively activating PAR-2, researchers can explore its potential in modulating macrophage polarization and cytokine responses. The protocols and data presented here provide a framework for designing and executing experiments to further elucidate the immunomodulatory effects of PAR-2 activation and to evaluate the therapeutic potential of compounds targeting this receptor. It is recommended that researchers optimize concentrations and time points for their specific experimental system to obtain robust and reproducible results.

References

- 1. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAR1 and PAR2 Couple to Overlapping and Distinct Sets of G Proteins and Linked Signaling Pathways to Differentially Regulate Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]